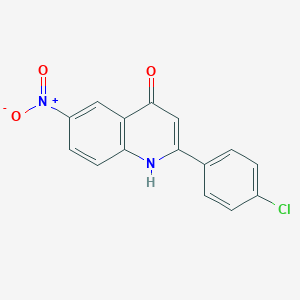

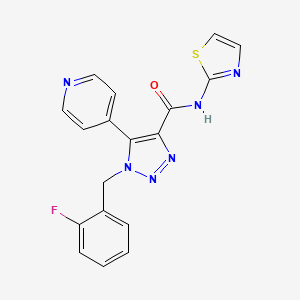

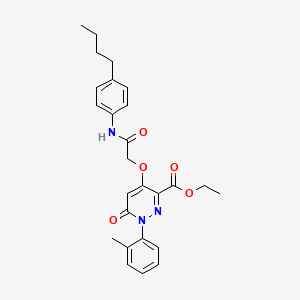

2-(4-Chlorophenyl)-6-nitroquinolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve detailing any known reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and spectral properties (UV/Vis, IR, NMR, etc.) .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinoline derivatives have been extensively studied for their potential as anticancer agents. The presence of a nitro group in 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol could enhance its cytotoxicity against cancer cells. Research suggests that similar compounds exhibit significant anticancer activity, particularly against breast cancer cell lines . The compound’s ability to inhibit cell proliferation may be attributed to its interaction with cellular DNA or interference with cell signaling pathways.

Antimicrobial Properties

The chlorophenyl group in 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol may contribute to its antimicrobial properties. Quinoline derivatives are known to possess antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents. These compounds can act by disrupting bacterial cell wall synthesis or inhibiting essential enzymes in the microbial metabolic pathways .

Enzyme Inhibition

Quinoline derivatives have been identified as potent enzyme inhibitors. 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol could potentially inhibit enzymes like α-glucosidase, which is involved in carbohydrate digestion. Inhibition of such enzymes can be beneficial in managing conditions like diabetes by controlling blood sugar levels .

Anti-inflammatory Applications

The anti-inflammatory properties of quinoline derivatives make them candidates for the treatment of inflammatory diseases2-(4-Chlorophenyl)-6-nitroquinolin-4-ol may modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of cyclooxygenase enzymes .

Antioxidant Effects

Quinoline compounds can also serve as antioxidants, scavenging free radicals and protecting cells from oxidative stress. The nitro group in 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol may enhance its electron-accepting capacity, contributing to its antioxidant activity. This property is beneficial in preventing oxidative damage linked to various chronic diseases .

Material Chemistry Applications

Beyond biomedical applications, quinoline derivatives like 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol find use in material chemistry. They can be incorporated into functional materials due to their structural and electronic properties. These compounds may be used in the development of organic semiconductors, light-emitting diodes (LEDs), or as part of photovoltaic materials .

Wirkmechanismus

Target of Action

Similar compounds have been reported to target various enzymes and receptors . The role of these targets is to mediate the biological and pharmacological activities of the compound.

Mode of Action

It is suggested that similar compounds may inhibit spore germination with preventative action

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation . The downstream effects of these pathways could potentially include a reduction in inflammation and other related symptoms.

Pharmacokinetics

A similar compound has been reported to be orally bioavailable and readily penetrates the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to show significant inflammation inhibition

Action Environment

Similar compounds have been reported to be persistent in the environment . This suggests that environmental factors could potentially influence the action and efficacy of the compound.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-6-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-10-3-1-9(2-4-10)14-8-15(19)12-7-11(18(20)21)5-6-13(12)17-14/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYNHHKVGXWFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-6-nitroquinolin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate](/img/structure/B2966581.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)

![2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B2966590.png)

![(E)-3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2966591.png)

![7-(2-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966601.png)

![4-butyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2966603.png)